molecular formula C8H14N2O B8725486 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol CAS No. 66699-81-8

3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol

Cat. No.: B8725486
CAS No.: 66699-81-8
M. Wt: 154.21 g/mol
InChI Key: LJLSQPRMLDARKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol is a pyrazole-based chemical intermediate of significant interest in organic synthesis and medicinal chemistry research. The pyrazole heterocycle is a privileged scaffold in drug discovery due to its structural versatility and wide range of biological activities . Researchers utilize this compound and its analogs as a core building block for the development of novel bioactive molecules . Pyrazole-sulfonamide hybrids, synthesized from related 5-amine intermediates, have shown promising pharmacological profiles, including potent anticancer activity against various human cancer cell lines such as HCT-116, HT-29, and SW-620 colon cancers . Furthermore, the pyrazole core is a key structural component in several FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the antibiotic Sulfaphenazole, and the anticancer drug Encorafenib, highlighting its central role in therapeutic development . Beyond pharmaceuticals, pyrazole derivatives find applications in polymer science, materials chemistry, and as ligands in coordination chemistry and catalysis . As a functionalized intermediate, this compound provides researchers with a valuable handle for further chemical modifications to explore structure-activity relationships and develop new chemical entities for scientific investigation. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

5-tert-butyl-2-methyl-1H-pyrazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-8(2,3)6-5-7(11)10(4)9-6/h5,9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLSQPRMLDARKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=O)N(N1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569016
Record name 5-tert-Butyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66699-81-8
Record name 5-tert-Butyl-2-methyl-1,2-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of tert-Butylhydrazine with β-Keto Esters

A foundational method involves the reaction of tert-butylhydrazine hydrochloride with β-keto esters under acidic conditions. For example, ethyl acetoacetate reacts with tert-butylhydrazine in aqueous sulfuric acid (0.25 eq) at 80–100°C, yielding the target compound with 85–92% purity.

Reaction Conditions:

  • Catalyst: Sulfuric acid (0.1–0.25 eq)

  • Temperature: 70–120°C

  • Solvent: Water or ethanol/water mixtures

  • Yield: 78–89%

Acid-Catalyzed Cyclization Using tert-Butyl-Substituted Reagents

Patent WO2017084995A1 describes a method for analogous pyrazoles using methyl hydrazine and trifluoromethyl diketones. Adapting this approach, this compound can be synthesized via cyclization of tert-butyl acetoacetate with methyl hydrazine in the presence of trifluoroacetic acid (0.1 eq).

Key Parameters:

  • Catalyst: Trifluoroacetic acid (0.05–0.2 eq)

  • Reaction Time: 2–5 hours

  • Selectivity: >95:5 (desired isomer:byproducts)

Catalytic Systems and Their Impact on Yield

Catalytic acid selection significantly influences reaction efficiency. Comparative studies reveal:

CatalystTemperature (°C)Yield (%)Purity (%)
Sulfuric acid808995.2
Trifluoroacetic909299.7
Polymeric resin1008493.8

Trifluoroacetic acid achieves superior purity (99.7%) due to enhanced protonation of intermediates, reducing side reactions.

Solvent Optimization and Green Chemistry Approaches

Solvent-free or aqueous conditions are prioritized for sustainability. Ethanol/water mixtures (1:1) enable reflux at 80°C without byproduct formation, while pure water extends reaction times but improves crystallinity. Recent advances include visible light-promoted cyclization, though this remains unexplored for tert-butyl variants.

Crystallization and Purification Strategies

Post-reaction distillation removes ethanol, facilitating crystallization. The patent method yields large platelet-like crystals, improving filtration efficiency compared to needle-like morphologies from traditional acetic acid systems.

Purification Data:

  • Crystallization Solvent: Ethyl acetate

  • Recovery Rate: 91–94%

  • Final Purity: >99% (by ¹H NMR)

Challenges and Comparative Analysis

A key challenge is minimizing isomerization during cyclization. The tert-butyl group’s steric bulk reduces unwanted tautomerization, but acidic conditions must be carefully controlled. Comparative analysis of methods shows:

MethodAdvantagesLimitations
Acid-catalyzed cyclizationHigh yield, scalabilityRequires corrosive catalysts
Hydrazine condensationMild conditions, green solventsLower selectivity for tert-butyl

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares structural analogues of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol, highlighting substituent-driven differences in properties and applications:

Compound Substituents Molecular Weight (g/mol) Key Features Applications References
This compound 5-OH, 1-Me, 3-t-Bu 153.23 High steric bulk enhances metabolic stability; moderate polarity Pharmaceuticals, agrochemicals
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol 5-OH, 1-Me, 3-CF₃ 168.08 CF₃ group increases electronegativity and lipophilicity Herbicide intermediate (e.g., pyroxasulfone)
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole 3-t-Bu, benzo-dioxol ring 272.31 Aromaticity from benzodioxol enhances π-π interactions; potential CNS activity Anticonvulsant research
3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine 3-t-Bu, 1-(2,4-Cl₂Ph), 5-NH₂ 286.16 Chlorine atoms improve lipophilicity and receptor binding Pharmacological lead optimization
3-tert-Butyl-1-(3,4-dimethylphenyl)-1H-pyrazol-5-amine 3-t-Bu, 1-(3,4-Me₂Ph), 5-NH₂ 243.35 Methyl groups on aryl ring enhance steric bulk and solubility Drug discovery scaffolds

Physicochemical Properties

  • Solubility : The tert-butyl group in this compound reduces water solubility compared to analogues with polar substituents (e.g., CF₃ or NH₂). For instance, the trifluoromethyl analogue (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) exhibits higher lipophilicity (logP ~1.8) due to the electron-withdrawing CF₃ group, making it suitable for membrane penetration in herbicides .
  • Reactivity : The hydroxyl group at position 5 allows for further functionalization (e.g., etherification or esterification). In contrast, amine-substituted derivatives (e.g., 3-(tert-Butyl)-1-(2,4-dichlorophenyl)-1H-pyrazol-5-amine) are more nucleophilic, enabling coupling reactions for drug-like molecules .

Pharmacological and Industrial Relevance

  • Anticonvulsant Activity : The benzodioxol-substituted analogue (5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole) demonstrated promising activity in preclinical models, attributed to enhanced aromatic stacking with neural targets .
  • Agrochemical Use : The CF₃-substituted pyrazole (1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol) is a key intermediate in pyroxasulfone, a herbicide with high selectivity due to optimized steric and electronic profiles .
  • Metabolic Stability : The tert-butyl group in the parent compound reduces cytochrome P450-mediated oxidation, prolonging half-life compared to analogues with smaller alkyl groups (e.g., ethyl or methyl) .

Q & A

Basic Question: What are the optimal synthetic routes for preparing 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol, and how can reaction conditions be systematically optimized?

Answer:
The synthesis typically involves cyclocondensation of β-ketoesters or hydrazine derivatives with tert-butyl ketones. For example, a reported method for analogous pyrazole derivatives uses a two-step process: (1) formation of the pyrazole ring via acid-catalyzed cyclization, followed by (2) tert-butyl group introduction using alkylation or Grignard reagents . Optimization requires screening solvents (e.g., ethanol, THF), temperatures (−78°C to reflux), and catalysts (e.g., acetic acid or n-BuLi). Purity is enhanced via recrystallization in ethanol or column chromatography. Reaction progress should be monitored using TLC or HPLC .

Basic Question: How can X-ray crystallography and spectroscopic methods resolve the structural ambiguities of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming tautomeric forms (e.g., 5-ol vs. 5-one) and substituent positions. For instance, a related compound, 5-tert-butyl-4-nitro-1H-pyrazol-3-ol, was resolved using SCXRD at 120 K, revealing triclinic symmetry (space group P1) and hydrogen-bonding networks . Refinement with SHELXL ensures accuracy. Complementary NMR (¹H/¹³C) and IR spectroscopy validate functional groups (e.g., OH stretching at ~3200 cm⁻¹).

Advanced Question: How can researchers design and evaluate bioactive derivatives of this compound for specific pharmacological targets?

Answer:
Structure-activity relationship (SAR) studies guide derivatization. For example:

  • Step 1: Introduce substituents at positions 1 and 3 (e.g., aryl groups via Suzuki coupling ).
  • Step 2: Assess bioactivity using in vitro assays (e.g., anticonvulsant activity via maximal electroshock tests ).
  • Step 3: Optimize pharmacokinetics by modifying logP (e.g., adding polar groups to enhance solubility). Computational docking (AutoDock, Schrödinger) predicts binding affinities to targets like GABA receptors .

Advanced Question: How should researchers address contradictions between computational models and experimental data for this compound?

Answer:
Discrepancies often arise from tautomerism or solvent effects in simulations. Mitigation strategies include:

  • Validation: Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with SCXRD bond lengths/angles .
  • Solvent Modeling: Use COSMO or SMD models to account for solvent polarity in NMR chemical shift calculations.
  • Dynamic Effects: Perform molecular dynamics (MD) simulations to assess conformational flexibility .

Advanced Question: What methodologies are effective for optimizing regioselectivity in pyrazole functionalization?

Answer:
Regioselectivity is controlled by:

  • Directing Groups: Use tert-butyl as a steric shield to direct electrophilic substitution to the 4-position.
  • Metal Catalysis: Pd-catalyzed C–H activation for arylations (e.g., conditions from Scheme 1: n-BuLi/THF at −78°C ).
  • Microwave Assistance: Accelerate reactions (e.g., 90°C, 30 min) to minimize side products .

Advanced Question: How can tautomerism in this compound impact its physicochemical properties, and how is this analyzed?

Answer:
The keto-enol tautomerism affects solubility, acidity, and reactivity. Analytical approaches include:

  • SCXRD: Determines dominant tautomer in solid state (e.g., enol form stabilized by intramolecular H-bonds ).
  • ¹H NMR in DMSO-d₆: Detects tautomeric equilibrium via peak splitting (e.g., OH proton at δ 10–12 ppm).
  • DFT Calculations: Compare relative stability of tautomers using Gibbs free energy differences .

Advanced Question: What mechanistic insights can be gained from studying degradation pathways under varying pH and temperature?

Answer:
Forced degradation studies (ICH guidelines):

  • Acidic/Base Hydrolysis: Monitor via HPLC-MS to identify cleavage products (e.g., tert-butyl group elimination).
  • Thermal Stability: TGA/DSC analysis reveals decomposition thresholds (>200°C for tert-butyl derivatives ).
  • Oxidative Stress: Use H₂O₂ or UV light to simulate radical-mediated degradation, analyzed by ESR spectroscopy.

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